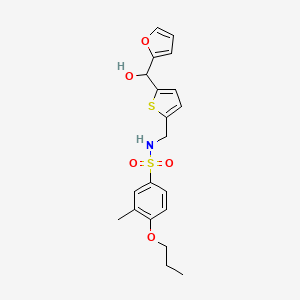
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H23NO5S2 and its molecular weight is 421.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Structural Characteristics
The compound features a unique structure that integrates several functional groups, which may contribute to its biological activity:
| Component | Description |
|---|---|
| Furan Ring | Contains a hydroxymethyl group that enhances reactivity. |
| Thiophene Moiety | Imparts additional electronic properties. |
| Benzene Sulfonamide | Known for diverse biological activities, including antibacterial and anti-inflammatory effects. |
The molecular formula of the compound is C20H23NO5S with a molecular weight of 421.5 g/mol .
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. For instance, benzofuran derivatives, which share structural similarities with the target compound, have shown effectiveness against various pathogens including bacteria and fungi . The presence of halogen or hydroxyl substituents in related compounds has been linked to enhanced antimicrobial effects .
Anticancer Activity
Studies have suggested that sulfonamide derivatives can inhibit cancer cell proliferation. The mechanism may involve the inhibition of key enzymes or pathways involved in tumor growth. For example, some benzofuran derivatives have been identified as potent inhibitors of topoisomerase I, an enzyme critical for DNA replication and transcription . This suggests that this compound could potentially exhibit similar anticancer properties.
Anti-inflammatory Effects
The sulfonamide group is well-known for its anti-inflammatory effects, which may be mediated through the inhibition of cyclooxygenase enzymes (COX) or other inflammatory mediators. Compounds with similar frameworks have demonstrated the ability to reduce inflammation in various experimental models .
Case Studies and Research Findings
- In Vitro Studies : A study investigating the cytotoxicity of related compounds on cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant potency against cancer cells .
- Mechanistic Insights : Another research highlighted the interaction of similar compounds with molecular targets such as sigma receptors and Pim-1 kinases, suggesting a multifaceted mechanism of action .
- Structure-Activity Relationship (SAR) : The SAR studies conducted on benzofuran derivatives provide insights into how modifications at specific positions can enhance biological activity. For instance, substituents at the 4-position of the benzofuran ring significantly influenced antimicrobial potency .
特性
IUPAC Name |
N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-3-methyl-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S2/c1-3-10-25-17-8-7-16(12-14(17)2)28(23,24)21-13-15-6-9-19(27-15)20(22)18-5-4-11-26-18/h4-9,11-12,20-22H,3,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDSELQLHOAJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














